Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine

Overview

Description

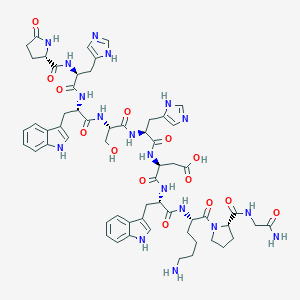

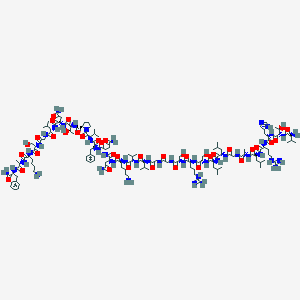

Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine, also known as GRGDSPK, is a chemical compound . It is an inhibitory peptide for RGD-mediated adhesion between integrin and extracellular matrix molecules.

Molecular Structure Analysis

The molecular formula of this compound is C₂₈H₄₉N₁₁O₁₁. Its molecular weight is 715.8 g/mol.

Scientific Research Applications

Peptide Synthesis and Polymerization Inhibition

Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine (GRGDSP) and similar peptides have been studied extensively in the context of peptide synthesis and their role in inhibiting polymerization processes. A notable study by Laudano and Doolittle (1978) synthesized small peptides corresponding to the amino termini of fibrin alpha- and beta-chains. They found that peptides like glycyl-L-prolyl-L-arginyl-L-proline are potent inhibitors of fibrin polymerization. This research demonstrates the potential of peptides, including sequences similar to GRGDSP, in influencing polymerization processes in biological systems (Laudano & Doolittle, 1978).

Cell Attachment and Recognition

A critical application of GRGDSP and related peptides is in the area of cell attachment and recognition. Pierschbacher and Ruoslahti (1984) discovered that the tetrapeptide L-arginyl-glycyl-L-aspartyl-L-serine, part of the cell attachment domain of fibronectin and present in several proteins, can account for fibronectin's cell-binding ability. This finding highlights the importance of such peptide sequences in mediating cellular interactions and recognition processes (Pierschbacher & Ruoslahti, 1984).

Enzymatic Peptide Synthesis in Organic Solvents

The use of GRGDSP-like peptides in enzymatic synthesis has also been explored. Nakajima et al. (1990) synthesized L-arginyl-glycyl-L-aspartyl-L-serine, a peptide with cell attachment activity, using carboxymethyl polyethylene glycol-modified proteases in nearly anhydrous solvents. This approach provides insights into the synthesis of biologically active peptides in non-aqueous environments, potentially expanding the scope of peptide synthesis techniques (Nakajima et al., 1990).

Plant Cell Growth and Wall/Membrane Linkage

GRGDSP and similar peptides have implications in plant biology as well. Schindler, Meiners, and Cheresh (1989) demonstrated that soybean root cells grown in suspension culture with GRGDSP exhibited enhanced growth rates and altered cell wall/plasma membrane interactions. This suggests a potential role for such peptides in modulating plant cell division and cell wall biosynthesis (Schindler, Meiners, & Cheresh, 1989).

Mechanism of Action

Target of Action

Grgdspk, also known as Gly-arg-gly-asp-ser-pro-lys or Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine, primarily targets integrins . Integrins are a family of cell surface receptors that play a crucial role in cell adhesion to the extracellular matrix . They are involved in various biological processes, including cell survival, differentiation, and motility .

Mode of Action

Grgdspk interacts with its targets, the integrins, through a competitive and reversible inhibition mechanism . It inhibits the binding of integrins to fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix . This interaction is facilitated by the Arg-Gly-Asp (RGD) sequence present in Grgdspk .

Biochemical Pathways

The interaction of Grgdspk with integrins affects several biochemical pathways. One of the key pathways influenced is the angiogenesis pathway . Integrins αvβ3 and αvβ5, which are arginine-glycine-aspartic acid-dependent adhesion receptors, play a critical role in angiogenesis . By inhibiting these integrins, Grgdspk can potentially affect the formation of new blood vessels, which is essential for processes like tumor growth and metastatic spread .

Result of Action

The molecular and cellular effects of Grgdspk’s action primarily involve the inhibition of certain cellular processes. For instance, Grgdspk has been found to inhibit mineralization in a dose-dependent manner as determined by measuring calcium content and bone area of tissue in parietal bones . This suggests that Grgdspk could have a significant impact on processes like bone formation and resorption .

Biochemical Analysis

Biochemical Properties

Grgdspk plays a significant role in biochemical reactions, particularly in cell adhesion. The Arg-Gly-Asp (RGD) sequence in Grgdspk is known to mediate adhesion between integrin and extracellular matrix molecules . This peptide sequence can interact with various enzymes, proteins, and other biomolecules, and these interactions are primarily driven by the RGD sequence .

Cellular Effects

Grgdspk has profound effects on various types of cells and cellular processes. It can stimulate endothelialization by modifying the surface of cardiovascular implants . The major cell-binding domain of Grgdspk promotes cell adhesion on a wide range of substrates . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Grgdspk is largely attributed to its RGD sequence. Grgdspk acts as a competitive and reversible inhibitory peptide for RGD-mediated adhesion between integrin and extracellular matrix molecules . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)/t15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVZOBGMZWVJOS-VMXHOPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49N11O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149506 | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111119-28-9 | |

| Record name | Glycyl- arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111119289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.